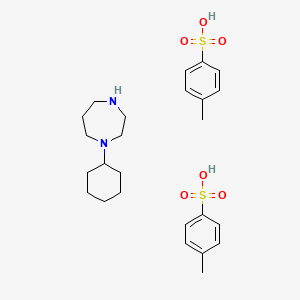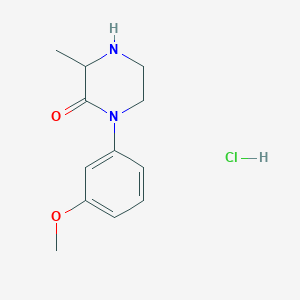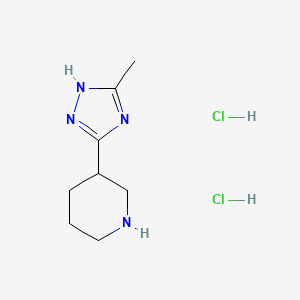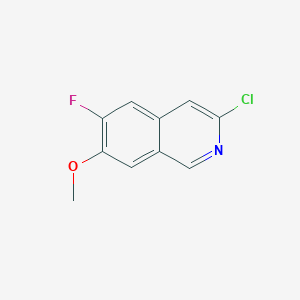
3-Cloro-6-fluoro-7-metoxiisoquinolina
Descripción general
Descripción
3-Chloro-6-fluoro-7-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-fluoro-7-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-fluoro-7-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
Las isoquinolinas fluoradas, incluida la 3-Cloro-6-fluoro-7-metoxiisoquinolina, han atraído una amplia atención como componentes importantes de los productos farmacéuticos . Presentan características únicas, como actividades biológicas . Por ejemplo, algunos medicamentos relacionados con la isoquinolina están prosperando en los mercados farmacéuticos mundiales .
Aplicaciones en ciencia de materiales
Las isoquinolinas fluoradas también son esenciales en las ciencias de los materiales porque presentan propiedades físicas útiles . Tienen propiedades emisoras de luz, lo que las hace potencialmente útiles en el desarrollo de diodos orgánicos emisores de luz .
Síntesis orgánica
La this compound se puede utilizar en síntesis orgánica . Las metodologías sintéticas modernas para las isoquinolinas fluoradas se han desarrollado mucho en la última década . Estos enfoques se presentan de acuerdo con la clasificación basada en el punto de vista de la síntesis orgánica .
Química supramolecular
Las isoquinolinas fluoradas, incluida la this compound, tienen aplicaciones en química supramolecular . La introducción de átomos de flúor a menudo provoca efectos electrostáticos y estéricos únicos .
Investigación de la bioactividad
Los efectos electrostáticos y estéricos que resultan de la introducción de átomos de flúor a menudo causan bioactividades únicas . Por lo tanto, la this compound se puede utilizar en la investigación de la bioactividad .
Sensores fluorescentes
La 6-Metoxiquinolina, un compuesto relacionado, se utiliza como precursor en la síntesis de sensores fluorescentes de zinc y cloro . Es posible que la this compound pueda tener aplicaciones similares.
Inhibidores de la ADN girasa y la topoisomerasa bacterianas
Los derivados de 3-Fluoro-6-metoxiquinolina, que son estructuralmente similares a la this compound, se han utilizado como inhibidores de la ADN girasa y la topoisomerasa bacterianas . Esto sugiere aplicaciones potenciales de la this compound en esta área.
Inhibidores de la polimerización de tubulina
Las 5-Amino-2-aroilquinolinas, que se pueden sintetizar a partir de la 6-Metoxiquinolina, son potentes inhibidores de la polimerización de tubulina . Esto sugiere que la this compound podría utilizarse potencialmente en la síntesis de compuestos similares.
Propiedades
IUPAC Name |
3-chloro-6-fluoro-7-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-3-7-5-13-10(11)4-6(7)2-8(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPKMPIARLYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(N=CC2=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1458891.png)

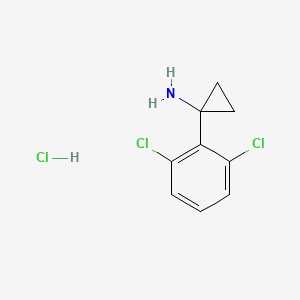
![1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1458897.png)
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1458898.png)
![1-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458901.png)
![Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1458902.png)
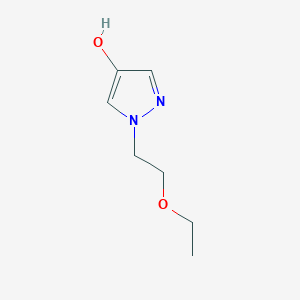

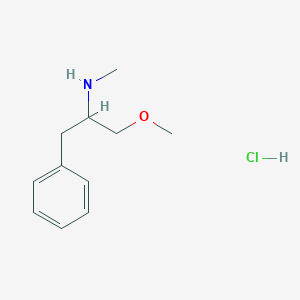
![Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1458909.png)
